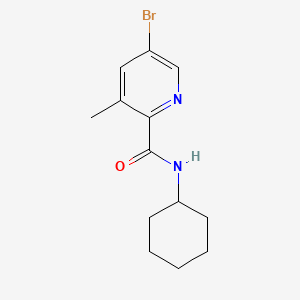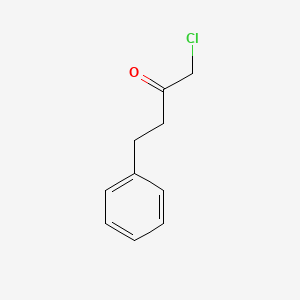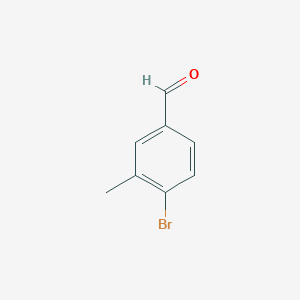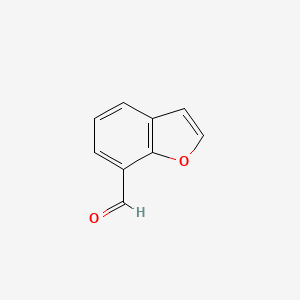
Benzofuran-7-carbaldehyde
Übersicht
Beschreibung
Benzofuran-7-carbaldehyde is a chemical compound with the molecular formula C9H6O2 . It is a liquid at room temperature and has a molecular weight of 146.15 . It is stored under an inert atmosphere at temperatures between 2-8°C . The compound is widely present in nature and has been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran-7-carbaldehyde can be synthesized from various methods. One of the methods involves the total synthesis of natural products containing benzofuran rings . Another method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans .Molecular Structure Analysis
The molecular structure of Benzofuran-7-carbaldehyde consists of a benzofuran ring with a carbaldehyde group attached at the 7th position . The InChI key for this compound is RGPUSZZTRKTMNA-UHFFFAOYSA-N .Chemical Reactions Analysis
Benzofuran-7-carbaldehyde can undergo various chemical reactions. For instance, it can undergo formylation using n-BuLi/N-formylpiperidine . It can also participate in a carbonylative cyclization of 2-hydroxystilbenes .Physical And Chemical Properties Analysis
Benzofuran-7-carbaldehyde is a liquid at room temperature . It has a molecular weight of 146.15 and is stored under an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Benzofuran derivatives have been identified to exhibit significant antitumor properties . Research has shown that these compounds can interfere with the growth and proliferation of cancer cells. Benzofuran-7-carbaldehyde could be utilized in the synthesis of novel antitumor agents, potentially offering a new avenue for cancer treatment .
Antibacterial Applications
The antibacterial potential of benzofuran compounds is well-documented. Benzofuran-7-carbaldehyde may serve as a precursor in the development of new antibacterial drugs, especially in the fight against drug-resistant bacterial strains .
Antioxidative Properties
Benzofuran derivatives are known to possess antioxidative capabilities. This property is crucial in the development of treatments for oxidative stress-related diseases. Benzofuran-7-carbaldehyde could be explored for its antioxidative effects, which may contribute to protective therapies against cellular damage .
Antiviral Uses
The antiviral activity of benzofuran derivatives makes them candidates for the formulation of antiviral medications. Benzofuran-7-carbaldehyde, in particular, could be investigated for its efficacy against viruses, including its potential role in treating diseases like hepatitis C .
Drug Lead Compounds
Benzofuran derivatives are considered potential natural drug lead compounds. Benzofuran-7-carbaldehyde could be a key intermediate in the synthesis of drugs due to its structural versatility and biological activity profile .
Synthesis of Complex Benzofuran Systems
Recent advances in chemical synthesis have highlighted methods to construct complex benzofuran rings. Benzofuran-7-carbaldehyde could be used in such synthetic pathways, contributing to the creation of difficult-to-prepare polycyclic benzofuran compounds .
Quantum Tunneling in Chemical Reactions
An innovative approach to constructing benzofuran rings involves proton quantum tunneling. This method, which can potentially involve benzofuran-7-carbaldehyde, offers a high-yield, low-side-reaction pathway to complex benzofuran systems .
Natural Product Sources and Derivatives
Benzofuran compounds are ubiquitous in nature and are found in various plants. Benzofuran-7-carbaldehyde could be studied for its presence in natural sources and its role in the biosynthesis of natural product derivatives .
Safety and Hazards
Benzofuran-7-carbaldehyde is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only non-sparking tools and explosion-proof equipment .
Zukünftige Richtungen
Benzofuran-7-carbaldehyde, like other benzofuran compounds, has attracted the attention of chemical and pharmaceutical researchers worldwide due to its strong biological activities and potential applications . Future research could focus on exploring its full therapeutic potential for the treatment of microbial diseases .
Wirkmechanismus
Target of Action
Benzofuran-7-carbaldehyde, like other benzofuran compounds, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often the cellular structures or enzymes that are involved in these biological processes.
Mode of Action
Benzofuran compounds are known to interact with their targets in a way that inhibits the progression of diseases such as tumors, bacterial infections, oxidative stress, and viral infections .
Biochemical Pathways
Benzofuran-7-carbaldehyde, like other benzofuran compounds, is involved in various biosynthetic pathways. The skeletons of these compounds are usually derived from polyketide pathways catalyzed by iterative fungal polyketide synthases . The aldehyde groups are formed by direct PKS releasing, reduction of benzoic acids, or oxidation of benzyl alcohols .
Result of Action
Given the biological activities of benzofuran compounds, it can be inferred that the compound may have effects at the molecular and cellular levels that contribute to its anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Eigenschaften
IUPAC Name |
1-benzofuran-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPUSZZTRKTMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456072 | |
| Record name | Benzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-7-carbaldehyde | |
CAS RN |
95333-14-5 | |
| Record name | 7-Benzofurancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95333-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzofuran-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure of 1-oxo-(1H)-cyclopenta[b]benzofuran-7-carbaldehyde?
A1: The research article describes the isolation and structural elucidation of 1-oxo-(1H)-cyclopenta[b]benzofuran-7-carbaldehyde. [] The structure was determined using a combination of spectroscopic techniques, including mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. [] Unfortunately, the specific molecular formula and weight were not provided in the abstract, and further analysis of the full text would be required for this information.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

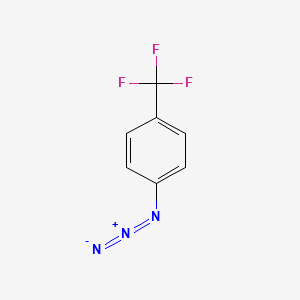
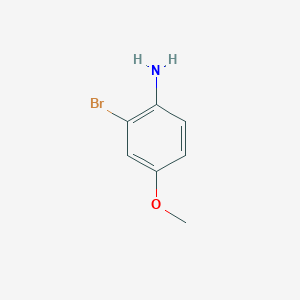
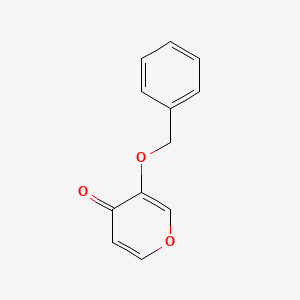
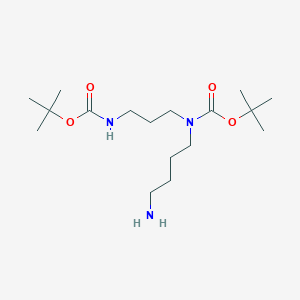

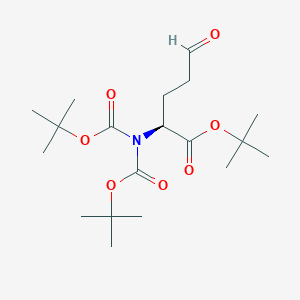
![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)

![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)
